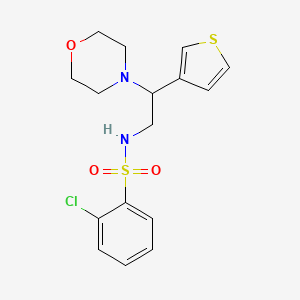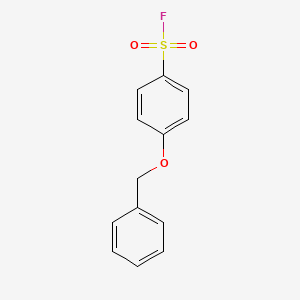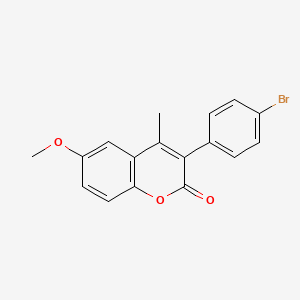![molecular formula C23H22IN3O3S B2664543 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-90-7](/img/structure/B2664543.png)
2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” is a complex molecule that has gained significant attention. It is an off-white solid .
Molecular Structure Analysis
The molecular structure of “2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” was confirmed by spectral data .Chemical Reactions Analysis
While specific chemical reactions involving “2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” are not available, similar compounds have been formed via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
“2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” is an off-white solid with a melting point of 226–228 °C .Aplicaciones Científicas De Investigación
Pharmacological Research
This compound is often explored for its potential pharmacological properties. Its structure, which includes a piperidine moiety, is significant in drug design due to its presence in many pharmaceuticals . Researchers investigate its potential as a therapeutic agent in various diseases, including cancer, due to its ability to interact with biological targets effectively.
Cancer Therapy
The compound’s structure suggests it could be a candidate for anti-cancer drugs. The presence of the sulfonyl group and the iodine atom can enhance its binding affinity to certain cancer cell receptors, making it a potential inhibitor of cancer cell proliferation . Studies often focus on its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
Neuropharmacology
Given its piperidine and pyridine components, this compound is also studied for its effects on the central nervous system. It may act on various neurotransmitter receptors, making it a potential candidate for treating neurological disorders such as Alzheimer’s disease and schizophrenia . Research in this area aims to understand its mechanism of action and therapeutic potential.
Inflammation and Immunomodulation
The compound’s ability to modulate inflammatory pathways is another area of interest. It is investigated for its potential to inhibit key enzymes and cytokines involved in the inflammatory response . This makes it a promising candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
Researchers explore this compound for its potential antimicrobial properties. Its unique structure may allow it to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for new antibiotics . Studies focus on its effectiveness against various bacterial strains and its potential to overcome antibiotic resistance.
Metabolic Disorders
Research into metabolic disorders such as diabetes and obesity includes studying this compound’s potential to regulate metabolic pathways. Its structure may allow it to interact with enzymes and receptors involved in glucose and lipid metabolism . This could lead to new therapeutic strategies for managing metabolic diseases.
Chemical Biology and Drug Discovery
Finally, this compound is valuable in chemical biology and drug discovery. Its complex structure makes it a useful tool for studying biological systems and developing new drugs . Researchers use it to probe biological pathways and identify new therapeutic targets.
Direcciones Futuras
Propiedades
IUPAC Name |
2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22IN3O3S/c24-21-8-2-1-7-20(21)23(28)26-18-10-12-19(13-11-18)31(29,30)27-15-4-3-9-22(27)17-6-5-14-25-16-17/h1-2,5-8,10-14,16,22H,3-4,9,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWREQQFAISGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22IN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2664460.png)
![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664463.png)


![4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2664469.png)
![N'-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2664470.png)

![7-Cyclohexyl-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2664472.png)
![2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2664473.png)


![N-(4-ethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664477.png)
![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2664481.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2664483.png)